molecular formula C11H14O2 B14013876 2-Tert-butyl-3-hydroxybenzaldehyde

2-Tert-butyl-3-hydroxybenzaldehyde

Cat. No.: B14013876
M. Wt: 178.23 g/mol
InChI Key: OPKCYHUJMQNZJV-UHFFFAOYSA-N
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Description

Contextualization within Hindered Phenolic Aldehyde Chemistry

2-Tert-butyl-3-hydroxybenzaldehyde is a member of the hindered phenolic aldehyde family. These organic compounds are characterized by a phenolic hydroxyl group and an aldehyde group attached to a benzene (B151609) ring, with bulky alkyl groups, such as a tert-butyl group, positioned near the hydroxyl group. This "hindrance" created by the bulky group is a key feature, influencing the molecule's reactivity. The steric hindrance provided by the tert-butyl group in this compound makes it difficult for the hydroxyl group to react with other molecules, which in turn allows it to effectively target and neutralize free radicals. vinatiorganics.com

Hindered phenols, in general, are crucial as antioxidants in various industries, particularly in polymer and plastics production where they act as primary stabilizers. vinatiorganics.comuvabsorber.com They function by donating a hydrogen atom from the hydroxyl group to terminate the chain reactions of free radicals that lead to material degradation. vinatiorganics.comnih.gov

Significance in Modern Organic Synthesis and Coordination Chemistry

In modern organic synthesis, this compound serves as a valuable intermediate for creating more complex molecules. It is a key building block in the synthesis of various derivatives, including:

5-bromo-3-tert-butyl-2-hydroxybenzaldehyde. sigmaaldrich.comsigmaaldrich.com

3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde. sigmaaldrich.comsigmaaldrich.com

Chiral Schiff base-titanium alkoxide catalysts. sigmaaldrich.comsigmaaldrich.com

2-(3-tert-butyl-2-hydroxybenzyl)aminomethylpyridine. sigmaaldrich.comsigmaaldrich.com

Its derivatives are also used in the preparation of coumarin (B35378) derivatives. chemicalbook.com

In the field of coordination chemistry, substituted salicylaldehydes like this compound are of significant interest. nih.gov They can act as ligands, binding to metal ions to form stable complexes. nih.govacs.org The coordination typically occurs in a bidentate manner, where both the carbonyl and phenolato oxygen atoms bind to the metal ion. nih.govnih.gov These metal complexes have shown potential in various applications, including biological activities. nih.govmdpi.com For example, some copper(II) complexes of substituted salicylaldehydes have demonstrated antiproliferative properties. nih.gov

Historical and Current Research Trajectories for Substituted Salicylaldehydes

Salicylaldehyde (B1680747) and its derivatives have a long history in chemistry, serving as precursors for a wide range of compounds. nih.gov Historically, research focused on their synthesis and basic reactivity. Modern research has expanded to explore their diverse applications.

Current research on substituted salicylaldehydes is multifaceted:

Synthesis of Novel Derivatives: Researchers continue to develop new methods for synthesizing substituted salicylaldehydes and their derivatives to achieve higher yields and selectivity. sciencepg.com

Coordination Chemistry: A significant area of research involves the synthesis and characterization of metal complexes with substituted salicylaldehydes. nih.govnih.govniscpr.res.in These studies investigate the structural properties and potential applications of these complexes.

Biological Activity: There is a growing interest in the biological properties of salicylaldehyde derivatives and their metal complexes, including their potential as antimicrobial, antioxidant, and anticancer agents. acs.orgnih.govmdpi.com

Materials Science: Salicylaldehyde derivatives are being explored as building blocks for advanced materials, including polymers and fluorescent sensors. acs.orgapolloscientific.co.uk

Scope and Objectives of the Academic Research Review

The objective of this review is to provide a focused and scientifically accurate overview of this compound. It will adhere strictly to the outlined topics, concentrating on its role within hindered phenolic aldehyde chemistry, its significance in organic synthesis and coordination chemistry, and the broader research context of substituted salicylaldehydes. This article will present detailed research findings and utilize data tables to summarize key information, without delving into dosage, administration, or safety profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-tert-butyl-3-hydroxybenzaldehyde

InChI

InChI=1S/C11H14O2/c1-11(2,3)10-8(7-12)5-4-6-9(10)13/h4-7,13H,1-3H3

InChI Key

OPKCYHUJMQNZJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1O)C=O

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 2 Tert Butyl 3 Hydroxybenzaldehyde

Strategies for the ortho-tert-Butylation of Phenolic Substrates

The synthesis of the titular compound typically begins with the precursor 2-tert-butylphenol (B146161). wikipedia.org The introduction of a bulky tert-butyl group at the ortho position of a phenolic ring is a critical first step that influences the subsequent formylation. Friedel-Crafts alkylation is a common method, though it can present challenges in regioselectivity.

The reaction of phenol (B47542) with isobutylene (B52900) in the presence of an acid catalyst is a primary route for producing ortho-tert-butylphenols. google.com While catalysts like sulfuric acid have been used, they have historically been viewed as promoting para-substitution preferentially. google.com However, specific process conditions have been developed to enhance ortho-selectivity. These include maintaining a specific temperature range (e.g., 40-120°C), using an initial small amount of sulfuric acid catalyst, and adding successive increments of the catalyst during the reaction to maintain the absorption rate of isobutylene. google.com This controlled process can yield a product mixture where ortho-tert-butylphenols are the major component. google.com

Alternative catalysts have been explored to improve the efficiency and selectivity of ortho-butylation. Silica (B1680970) gel, for instance, has been shown to be an effective catalyst for the reaction of phenol with tert-butyl bromide, allowing for the synthesis of 2-tert-butylphenol. researchgate.net Furthermore, aluminum phenoxide and thiophenoxide catalysts are known to give high yields of ortho-substituted products, although they may involve more costly preparation and removal procedures. google.com

Table 1: Comparison of Catalysts for tert-Butylation of Phenol This table is interactive. You can sort and filter the data.

Catalyst System Alkylating Agent Key Feature Selectivity Noted Reference
Sulfuric Acid Isobutylene Commercially inexpensive; process control needed for ortho-selectivity. Can be controlled to favor ortho-alkylation over para-alkylation. google.com
Silica Gel t-BuBr Effective catalyst for direct alkylation. Facilitates preparation of ortho-substituted phenols. researchgate.net
Aluminum Phenoxide Isobutylene High yields of ortho-substituted products. High ortho-selectivity. google.com

Formylation Approaches for Hindered Phenols

Introducing a formyl (-CHO) group onto the sterically hindered 2-tert-butylphenol ring requires specific methodologies to overcome the steric hindrance and direct the substitution to the desired C3 position (ortho to the hydroxyl and meta to the tert-butyl group).

Modified Reimer-Tiemann Reactions

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, typically involving the reaction of a phenol with chloroform (B151607) in a basic solution. wikipedia.orgambeed.com The reactive species is dichlorocarbene (B158193), which is generated in situ. wikipedia.org The phenoxide, formed by deprotonation of the phenol, acts as a nucleophile, and the negative charge delocalized into the aromatic ring directs the electrophilic carbene to the ortho position. wikipedia.org

For hindered phenols, the standard Reimer-Tiemann reaction can be inefficient or lead to undesired isomers. Modifications are often necessary to improve yields and selectivity. These can include the use of phase-transfer catalysts or different solvent systems to improve the solubility and reactivity of the reagents. wikipedia.org However, the bulky tert-butyl group in 2-tert-butylphenol can sterically hinder the approach of the dichlorocarbene to the ortho-positions, potentially leading to low yields of the desired 3-formylated product.

Duff Reaction and Alternative Formylation Methods

The Duff reaction is another classical method for the formylation of phenols, particularly for directing the aldehyde group to the ortho position relative to the hydroxyl group. wikipedia.org This reaction uses hexamethylenetetramine (hexamine) as the formylating agent, typically in an acidic medium like acetic acid or trifluoroacetic acid. wikipedia.orgecu.edu The reaction proceeds through an iminium ion intermediate, followed by hydrolysis to yield the aldehyde. wikipedia.org

The Duff reaction requires strongly electron-donating substituents on the aromatic ring, such as the hydroxyl group in phenols. wikipedia.org While generally effective for ortho-formylation, the reaction is known for often producing low yields. wikipedia.orgecu.edu Studies on various substituted phenols have shown yields ranging from low to moderate. uni.edu For example, the Duff reaction on 2-chloro-4-tert-butylphenol resulted in a 29% yield of the corresponding aldehyde. uni.edu Modifications, such as the addition of trimethylsilyl (B98337) chloride, have been explored to improve the yields of the Duff reaction for certain phenols, though with mixed results depending on the substrate. ecu.edu

Ortho-Lithiation and Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for functionalizing aromatic rings. This method involves the deprotonation of a position ortho to a directing group using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. The resulting aryllithium intermediate is then quenched with an electrophile.

For the synthesis of 2-tert-butyl-3-hydroxybenzaldehyde, the hydroxyl group of 2-tert-butylphenol can act as the directing group. To prevent the acidic proton of the hydroxyl group from quenching the organolithium reagent, it is often protected with a suitable group, such as a tetrahydropyranyl (THP) ether. researchgate.net The protected hydroxyl group then directs the lithiation to the adjacent C3 position. Subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), followed by deprotection, would yield the target aldehyde with high regioselectivity. researchgate.net This strategy's key advantage is the precise control over the position of formylation, which is often difficult to achieve with other methods for sterically hindered substrates.

Oxidation of 2-Tert-butylphenol and Related Precursors

While the direct oxidation of 2-tert-butylphenol to this compound is not a standard transformation, a highly efficient one-pot synthesis starting from 2-tert-butylphenol has been reported that is mechanistically a formylation but referred to as an oxidation process in some contexts. chemicalbook.com This specific method involves the reaction of 2-tert-butylphenol with magnesium chloride and paraformaldehyde in refluxing tetrahydrofuran (B95107) (THF) with triethylamine (B128534) as a base. chemicalbook.com This approach provides the desired this compound in a high yield of 90%. chemicalbook.com This magnesium-mediated reaction is a variation of ortho-formylation chemistry, where magnesium chelation likely plays a key role in directing the formylation to the C3 position.

More conventionally, an oxidation approach would involve the oxidation of a precursor molecule where a methyl or hydroxymethyl group is already in place at the C3 position. For example, if 2-tert-butyl-3-methylphenol (B82833) were available, it could be oxidized to the corresponding aldehyde. Similarly, the oxidation of the benzyl (B1604629) alcohol precursor, 2-tert-butyl-3-(hydroxymethyl)phenol, using a variety of modern oxidizing agents (e.g., TEMPO-based systems, manganese dioxide, or Swern oxidation) would provide a direct route to the target aldehyde. organic-chemistry.org The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. youtube.com

Chemo- and Regioselective Synthesis of this compound

Achieving a chemo- and regioselective synthesis of this compound is paramount. The challenge lies in introducing the formyl group specifically at the C3 position, avoiding reactions at the C5 position or with the hydroxyl group itself.

A comparison of the available methods reveals significant differences in selectivity and efficiency:

Reimer-Tiemann and Duff reactions are classical but may suffer from low yields and the formation of isomeric byproducts, especially with a sterically demanding substrate like 2-tert-butylphenol. The bulky tert-butyl group can hinder access to the ortho positions, and formylation at the less-hindered para position (C5) can be a competing pathway.

Directed ortho-Metalation (DoM) offers a highly regioselective solution. By using the hydroxyl group (often in a protected form) to direct lithiation, the formyl group can be introduced with precision at the C3 position. This method provides excellent control but may require additional protection and deprotection steps. researchgate.net

The magnesium chloride and paraformaldehyde method stands out as a particularly effective strategy. chemicalbook.com It combines operational simplicity (one-pot reaction) with high yield (90%) and excellent regioselectivity for the C3 position. The role of the magnesium ion is likely to form a chelate with the phenolic oxygen and the incoming formaldehyde-derived electrophile, directing the addition to the adjacent C3 carbon. This pre-organization of the reactants effectively overcomes the steric hindrance of the tert-butyl group.

Table 2: Key Synthesis Method for this compound This table is interactive. You can sort and filter the data.

Precursor Reagents Solvent Conditions Yield Reference
2-tert-butylphenol Magnesium chloride, Paraformaldehyde, Triethylamine THF Reflux, 3 hours 90% chemicalbook.com

Green Chemistry Principles in Synthetic Route Development

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzaldehyde (B42025) derivatives to minimize environmental impact. rjpn.org These principles focus on using less hazardous materials, reducing waste, and improving energy efficiency. rjpn.orgresearchgate.net For the synthesis of compounds like this compound, several green chemistry approaches are being explored.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. researchgate.netrasayanjournal.co.in It often leads to significantly shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. researchgate.netjapsonline.com For instance, the synthesis of various hydroxybenzaldehyde derivatives has been successfully achieved using microwave irradiation, which provides rapid and uniform heating. japsonline.comnih.gov This technique can reduce the use of hazardous solvents and decrease energy consumption. rjpn.orgrasayanjournal.co.in

Catalytic Methods: The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher atom economy and under milder conditions. For the synthesis of substituted benzaldehydes, catalytic vapor-phase oxidation of corresponding toluenes has been investigated. google.com While not directly documented for this compound, the catalytic oxidation of similar substituted toluenes suggests a potential green route. google.com The development of efficient and recyclable catalysts for the selective oxidation of the methyl group in a precursor like 2-tert-butyl-3-hydroxytoluene could offer a more sustainable synthetic pathway.

Solvent-Free and Alternative Solvents: Efforts to reduce or eliminate the use of volatile organic solvents are a key aspect of green chemistry. Solvent-free reactions, where the reactants themselves act as the reaction medium, can significantly reduce waste. rjpn.org Microwave-assisted solvent-free methods have been shown to be effective for various organic transformations, including the conversion of aldehydes. nih.gov When a solvent is necessary, the use of greener alternatives like water or bio-based solvents is encouraged. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of substituted benzaldehydes:

Green Chemistry ApproachDescriptionPotential Advantages
Microwave-Assisted Synthesis Utilizes microwave energy for heating. rasayanjournal.co.inReduced reaction times, higher yields, energy efficiency. researchgate.netjapsonline.com
Catalytic Oxidation Employs catalysts for selective oxidation. google.comHigh atom economy, milder reaction conditions, potential for catalyst recycling.
Solvent-Free Reactions Reactions are conducted without a solvent. rjpn.orgReduced waste, lower environmental impact, simplified work-up. nih.gov
Use of Greener Solvents Employs environmentally benign solvents like water. nih.govReduced toxicity and environmental pollution.

Derivatization from this compound for Advanced Synthesis

This compound serves as a versatile building block for the synthesis of a wide range of more complex molecules with diverse applications. sigmaaldrich.com Its functional groups—the aldehyde, hydroxyl, and tert-butyl groups—provide multiple reaction sites for derivatization.

Synthesis of Schiff Bases: The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases. These Schiff bases, particularly those derived from chiral amines, can act as ligands for the synthesis of metal complexes. For example, chiral Schiff base-titanium alkoxide catalysts have been synthesized from this aldehyde and used in asymmetric catalysis. sigmaaldrich.com

Synthesis of Heterocyclic Compounds: The compound is a valuable precursor for the synthesis of various heterocyclic compounds. It has been used to synthesize 2-(3-tert-butyl-2-hydroxybenzyl)aminomethylpyridine, a nitrogen-containing heterocycle. sigmaaldrich.com The reactivity of the aldehyde and hydroxyl groups allows for cyclization reactions to form chromanones and other related structures through photochemical methods. mdpi.com

Halogenation and Further Functionalization: The aromatic ring of this compound can be further functionalized. For instance, it can be brominated to produce 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde. sigmaaldrich.com This halogenated derivative can then undergo further reactions, such as cross-coupling, to introduce additional substituents and build more complex molecular architectures. rsc.org Another example is the synthesis of 3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde, which introduces a reactive chloromethyl group for subsequent nucleophilic substitution reactions. sigmaaldrich.com

The following table highlights some of the derivatives that can be synthesized from this compound and their potential applications:

DerivativeSynthetic RoutePotential Application
Schiff Bases Condensation with primary amines. sigmaaldrich.comLigands for asymmetric catalysis. sigmaaldrich.com
2-(3-tert-butyl-2-hydroxybenzyl)aminomethylpyridine Reaction with 2-(aminomethyl)pyridine. sigmaaldrich.comIntermediate for bioactive molecules.
5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde Bromination of the aromatic ring. sigmaaldrich.comPrecursor for further functionalization via cross-coupling reactions. rsc.org
3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde Chloromethylation. sigmaaldrich.comIntermediate for introducing various functional groups.
Chromanone derivatives Photochemical cyclization. mdpi.comBuilding blocks for complex natural products and bioactive compounds.

Chemical Reactivity and Mechanistic Studies of 2 Tert Butyl 3 Hydroxybenzaldehyde

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The susceptibility of the benzene (B151609) ring to substitution reactions is heavily influenced by the existing substituents. The phenolic hydroxyl group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it (C4 and C6). Conversely, the aldehyde group is a deactivating group, directing electrophiles to the meta position (C5). The tert-butyl group is a weakly activating, ortho-para director (to C4 and C6).

The cumulative effect of these groups makes the C5 position, which is para to the strongly activating hydroxyl group and meta to the deactivating aldehyde group, the most favorable site for electrophilic attack. The positions C4 and C6 are sterically hindered by the adjacent bulky tert-butyl group and influenced by the deactivating aldehyde group, respectively.

Research has demonstrated specific instances of electrophilic aromatic substitution:

Bromination: The reaction of 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) with a brominating agent leads to substitution at the C5 position, yielding 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde. sigmaaldrich.combldpharm.com

Chloromethylation: The compound can undergo chloromethylation, another electrophilic substitution, to produce 3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde. sigmaaldrich.com

Nucleophilic aromatic substitution on the ring is generally not favored due to the electron-rich nature of the phenolic ring. Such reactions would require the presence of strong electron-withdrawing groups, such as a nitro group, to make the ring sufficiently electron-poor. For instance, the related compound 3-tert-butyl-2-hydroxy-5-nitrobenzaldehyde (B8744449) could potentially undergo nucleophilic substitution. nih.gov

Reaction Reagent(s) Position of Substitution Product
BrominationBromineC55-Bromo-3-tert-butyl-2-hydroxybenzaldehyde
ChloromethylationCH₂O, HClC53-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations.

The electrophilic carbon of the aldehyde group readily undergoes attack by nucleophiles. This reactivity is central to several important carbon-carbon bond-forming reactions.

Aldol and Knoevenagel Condensations: 3-tert-butyl-2-hydroxybenzaldehyde can participate in condensation reactions with enolates or active methylene (B1212753) compounds. iitk.ac.inmagritek.com For example, it is used in the synthesis of coumarin (B35378) derivatives, a process that often involves a Knoevenagel or Perkin condensation with an anhydride (B1165640) and its corresponding carboxylate salt. chemicalbook.com These reactions typically proceed through a β-hydroxy carbonyl intermediate which may then dehydrate. magritek.com

The aldehyde group can be oxidized to different functional groups depending on the reagents and conditions.

Dakin Oxidation: As an ortho-hydroxybenzaldehyde, this compound is a classic substrate for the Dakin oxidation. wikipedia.orgpharmaguideline.com The reaction occurs with hydrogen peroxide in a basic solution, where the aldehyde group is oxidized and replaced by a hydroxyl group, while the hydrogen peroxide is reduced. wikipedia.orgpharmaguideline.com The mechanism involves the nucleophilic addition of a hydroperoxide ion to the aldehyde carbon, followed by an aryl migration and subsequent hydrolysis of a phenyl ester intermediate to yield a catechol derivative, specifically 3-tert-butylbenzene-1,2-diol. wikipedia.orgrsc.org

Oxidation to Carboxylic Acid: Standard oxidizing agents, such as potassium permanganate, can oxidize the aldehyde group to a carboxylic acid, forming 3-tert-butyl-2-hydroxybenzoic acid.

Oxidation Reaction Reagent(s) Product
Dakin OxidationHydrogen Peroxide (H₂O₂), Base3-tert-Butylbenzene-1,2-diol
Carboxylic Acid FormationPotassium Permanganate (KMnO₄)3-tert-Butyl-2-hydroxybenzoic acid

The aldehyde group is readily reduced to a primary alcohol.

Reduction to Alcohol: Using common reducing agents like sodium borohydride (B1222165) (NaBH₄), the aldehyde moiety is converted to a hydroxymethyl group. This reaction transforms 3-tert-butyl-2-hydroxybenzaldehyde into (2-hydroxy-3-tert-butylphenyl)methanol.

A hallmark reaction of salicylaldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases.

Schiff Base Condensation: The aldehyde group reacts with primary amines, particularly diamines, in a condensation reaction to form Schiff base ligands. These ligands, often of the "salen" type (a portmanteau of salicylaldehyde (B1680747) and ethylenediamine), are crucial in coordination chemistry. The resulting metal-salen complexes are widely employed as catalysts in various organic transformations, including asymmetric synthesis. wikipedia.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This is a critical step in the Dakin oxidation and enhances the group's activating effect in electrophilic aromatic substitution. wikipedia.org The hydroxyl group itself can also undergo reactions such as acylation.

O-Acylation: The hydroxyl group can be acylated, for instance, by reacting with an acyl chloride like acetyl chloride in the presence of a base. This reaction yields the corresponding ester, 2-acetoxy-3-tert-butylbenzaldehyde. mdpi.com

Intramolecular Hydrogen Bonding: A significant structural feature is the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the oxygen of the ortho-aldehyde group. This interaction influences the compound's physical properties and chemical reactivity. nih.gov

Alkylation, Acylation, and Esterification

The reactivity of 2-tert-butyl-3-hydroxybenzaldehyde is centered around its phenolic hydroxyl group and the aromatic ring, which are susceptible to alkylation, acylation, and esterification reactions. The presence of the aldehyde and the bulky tert-butyl group at the ortho and meta positions, respectively, introduces significant electronic and steric effects that modulate the reactivity of the hydroxyl group.

Alkylation: The hydroxyl group can be alkylated to form the corresponding ether. For instance, O-alkylation of related hydroxylamine (B1172632) derivatives can be achieved using the methanesulfonates of respective alcohols, followed by N-deprotection, a method that could be adapted for this benzaldehyde (B42025). organic-chemistry.org

Acylation and Esterification: The phenolic hydroxyl group readily undergoes acylation to form esters. A general method for the acylation of 2-hydroxybenzaldehydes involves reacting the compound with an acylating agent like acetyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. mdpi.com This reaction proceeds via the formation of a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Similarly, esterification can be achieved by reacting this compound with a carboxylic acid or its derivative. For example, the synthesis of tert-butyl (2-formylphenyl) carbonate, a related compound, is accomplished by reacting 2-formylphenol with tert-butyl chloroformate in the presence of a base. The conversion of tert-butyl esters to acid chlorides using thionyl chloride is also a relevant transformation, highlighting the chemical accessibility of ester derivatives. nih.govorganic-chemistry.org

The following table summarizes typical conditions for the acylation of a generic 2-hydroxybenzaldehyde, a reaction pathway applicable to this compound.

Reactant 1Reactant 2BaseSolventConditionsProduct Type
2-HydroxybenzaldehydeAcetyl ChlorideK₂CO₃CH₃CNHeated at 65 °C for 10 h2-Formylphenyl acetate

Intramolecular Cyclization Pathways

Derivatives of this compound, specifically its acylated forms (2-acyloxybenzaldehydes), can undergo photoinduced intramolecular cyclization to yield valuable heterocyclic structures. When irradiated with UV light (e.g., 365 nm) in a solvent like dimethyl sulfoxide (B87167) (DMSO), 2-acyloxybenzaldehydes can be converted into 2-hydroxybenzofuranones. mdpi.com

This transformation represents an umpolung (polarity reversal) of the aldehyde group's typical reactivity. The reaction proceeds efficiently at room temperature without the need for a photocatalyst. mdpi.com The stability of the resulting cyclic hemiacetal is notable, with no observation of the open-chain aldehyde form in equilibrium, likely due to the electrophilicity of the 1,2-dicarbonyl moiety and the stability of the cyclic product. mdpi.com

The scope of this photoreaction is broad, though yields can be influenced by the substituents on the benzaldehyde ring.

Influence of Steric Hindrance (tert-Butyl Group) on Reactivity and Selectivity

The tert-butyl group at the 3-position of the benzaldehyde ring exerts profound steric hindrance, significantly influencing the molecule's reactivity and the selectivity of its reactions. This bulky group shields the adjacent hydroxyl and aldehyde functions, as well as the C4 position of the aromatic ring.

Key effects of the tert-butyl group include:

Hindered Electrophilic Attack: The tert-butyl group can impede the approach of electrophiles to the aromatic ring, thereby reducing the rate of electrophilic substitution reactions compared to less hindered analogues. nih.gov

Regioselectivity: In reactions such as bromination, the bulky substituent directs incoming electrophiles to less sterically hindered positions. For example, bromination of a related compound, 5-tert-butyl-2-hydroxybenzaldehyde, occurs at the available position adjacent to the hydroxyl group. researchgate.net

Conformational Rigidity: The tert-butyl group restricts the conformational freedom of the molecule. nih.gov This rigidity can be advantageous in certain catalytic applications where a specific molecular conformation is desired to achieve high enantioselectivity.

Modulation of Reactivity: While often seen as an impediment, steric bulk can also be exploited to control reaction pathways. For instance, in the hydroxylation of benzaldehydes by nonheme oxoiron(IV) complexes, the steric environment around the iron center dictates the chemoselectivity between aromatic and benzylic hydroxylation. rsc.org In the case of this compound, the tert-butyl group would be expected to disfavor reactions at the C4 position and potentially influence the orientation of the aldehyde and hydroxyl groups.

Proposed Reaction Mechanisms and Intermediates

The mechanisms governing the reactions of this compound and its derivatives often involve reactive intermediates, particularly in photochemical processes.

For the intramolecular cyclization of 2-acyloxybenzaldehydes to 2-hydroxybenzofuranones, two primary radical-based pathways have been proposed. mdpi.com Both mechanisms begin with the photochemical excitation of the substrate to a biradical-like state.

Path 1 (Preferred): This pathway involves a 1,6-hydrogen atom transfer (HAT) from the aldehyde's C-H bond to one of the ester's oxygen atoms. This transfer is a well-established process and results in the formation of an intermediate containing both an acyl radical and a ketyl radical fragment. Subsequent radical recombination between these two centers leads directly to the formation of the 2-hydroxybenzofuranone product. mdpi.com

Path 2 (Alternative): An alternative, though less likely, mechanism involves a 1,3-hydrogen atom transfer from the aldehyde to the carbonyl oxygen of the ester. This would also generate a biradical intermediate that could cyclize to the final product. However, 1,3-HAT is a much rarer event compared to 1,6-HAT. mdpi.com

Experimental evidence, including the lack of detectable long-lived intermediates and the intramolecular nature of the reaction, supports these radical-mediated mechanisms. mdpi.com Another potential mechanism, a Paternò-Büchi-type [2+2] cycloaddition, was excluded based on experiments with a pivaloyl-substituted derivative. mdpi.com

The key intermediates in this transformation are proposed to be:

Biradical Excited State (i1): Formed upon photo-excitation of the 2-acyloxybenzaldehyde.

Acyl and Ketyl Radical Intermediate (i2): Generated via the 1,6-HAT process, this is the crucial intermediate that collapses to the final product.

These mechanistic studies highlight the unique reactivity of ortho-substituted benzaldehydes, where the proximity of the functional groups enables complex intramolecular transformations via radical intermediates.

Coordination Chemistry and Ligand Design with 2 Tert Butyl 3 Hydroxybenzaldehyde Derivatives

2-Tert-butyl-3-hydroxybenzaldehyde as a Ligand Precursor for Schiff Bases

This compound is a crucial precursor in the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction between the aldehyde group of this compound and a primary amine. mdpi.comuchile.cl This reaction creates an imine or azomethine group (-C=N-), which, along with the deprotonated hydroxyl group, forms a chelating site for metal ions. mdpi.commdpi.com

The synthesis of these Schiff base ligands is often a straightforward one-pot reaction. For instance, reacting this compound with an appropriate amine, such as 4,4′-methylenedianiline, in a suitable solvent like absolute ethanol, yields the desired Schiff base. mdpi.com This method has been successfully employed to create ligands with two bidentate [NO] domains. mdpi.com The resulting Schiff bases can be characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as elemental analysis and melting point determination. mdpi.com

Chelation Modes and Binding Motifs

Schiff bases derived from this compound exhibit a variety of chelation modes, allowing for the formation of complexes with diverse structures and properties.

Bidentate (O,N), Tridentate, and Tetradentate Coordination

The simplest and most common coordination mode for these ligands is bidentate, involving the nitrogen atom of the imine group and the oxygen atom of the deprotonated phenolic group. nih.gov This [O,N] chelation forms a stable six-membered ring with the metal ion. researchgate.net

By judicious selection of the amine precursor, tridentate and tetradentate ligands can also be synthesized. For example, using a diamine with an additional donor atom can lead to a tridentate ligand. Similarly, reacting two equivalents of this compound with a diamine results in a tetradentate ligand with two [O,N] donor sets. mdpi.comresearchgate.net These multidentate ligands are capable of forming more complex and stable metal complexes. researchgate.netijcrt.org

Role of Steric Bulk in Ligand Design and Metal Chelation

The tert-butyl group at the 3-position of the benzaldehyde (B42025) ring plays a critical role in the coordination chemistry of these ligands. nih.gov This bulky group exerts significant steric hindrance, which can influence the geometry of the resulting metal complexes. rsc.org For instance, the steric bulk can prevent the formation of polymeric structures and favor the formation of discrete mononuclear or dinuclear complexes. nih.gov

Furthermore, the position of the tert-butyl group can affect the final architecture of the complex. nih.govresearchgate.net Studies have shown that the placement of the tert-butyl group, whether ortho or para to the hydroxyl group, can influence the intermolecular interactions and the magnetic properties of the resulting metal helicates. nih.govresearchgate.net Specifically, the steric repulsion between bulky tert-butyl groups can govern the packing of molecules in the crystal lattice. researchgate.net This steric control is a powerful tool in designing ligands to achieve specific supramolecular architectures. researchgate.net

Synthesis and Structural Elucidation of Metal Complexes

The versatile nature of Schiff bases derived from this compound allows for the synthesis of a wide array of metal complexes, including those with transition metals and main group metals.

Transition Metal Complexes (e.g., Cu, Ni, Co, Fe, Mn, Zn, Pt, Pd, Ru, Rh)

A significant body of research has focused on the synthesis and characterization of transition metal complexes with these ligands. mdpi.comijcrt.orgresearchgate.netsbmu.ac.ir These complexes are often prepared by reacting the Schiff base ligand with a corresponding metal salt in a suitable solvent. ijcrt.orgsbmu.ac.ir An electrochemical methodology has also been successfully employed for the synthesis of neutral copper complexes. mdpi.com

The resulting complexes have been characterized by a range of techniques, including elemental analysis, infrared and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction. mdpi.comsbmu.ac.ir For example, copper(II) complexes have been shown to form dinuclear double helicates where each bidentate [NO] domain of the ligand coordinates to a different metal ion, resulting in a distorted tetrahedral geometry around the copper centers. researchgate.net The formation of these complexes is often confirmed by shifts in the IR spectra, such as the C-O and C=N stretching frequencies, upon coordination to the metal ion. mdpi.comsbmu.ac.ir

The table below summarizes some of the synthesized transition metal complexes with Schiff bases derived from this compound and related salicylaldehydes.

Metal IonLigand TypeCoordination GeometryReference(s)
Cu(II)Bidentate Schiff BaseDistorted Tetrahedral mdpi.com, researchgate.net
Cu(II)Tetradentate Schiff BaseSquare-Planar sbmu.ac.ir
Ni(II)Tetradentate Schiff BaseSquare-Planar sbmu.ac.ir
Zn(II)Tetradentate Schiff BaseTetrahedral sbmu.ac.ir
Mn(II)Tridentate Schiff BaseOctahedral ijcrt.org
Co(II)Chiral Salen-type- researchgate.net
Fe(III)Chiral Salen-type- researchgate.net
Pd(II)Tridentate Schiff BaseOctahedral ijcrt.org

Main Group Metal Complexes

While the research on main group metal complexes with this compound-derived Schiff bases is less extensive than that for transition metals, it is an emerging area of interest. The fundamental principles of ligand design and coordination apply equally to main group elements. The synthesis of these complexes would typically follow similar routes to those used for transition metals, involving the reaction of the Schiff base ligand with a main group metal salt or organometallic precursor. The characterization would also employ similar analytical techniques to elucidate their structure and bonding. The steric and electronic properties of the ligands can be tuned to stabilize main group metals in various oxidation states and coordination environments.

Lanthanide and Actinide Complexes

The coordination chemistry of this compound and its derivatives, particularly Schiff base ligands, with f-block elements is an area of active research, driven by the unique photophysical and magnetic properties of the resulting complexes.

Lanthanide Complexes: Derivatives of this compound are effective ligands for the synthesis of a variety of lanthanide(III) complexes. For instance, Schiff base ligands derived from the condensation of substituted 2-hydroxybenzaldehydes, such as (E)-N'-(3,5-di-tert-butyl-2-hydroxybenzylidene)picolinohydrazide (H₂L), react with lanthanide(III) nitrate (B79036) salts in the presence of a base like triethylamine (B128534) to yield a series of dinuclear complexes. researchhub.com These complexes often adopt a general formula such as [NEt₃]₂[Ln₂(L)₂(NO₃)₄]·xH₂O, where Ln can be La, Pr, Nd, Sm, Eu, Gd, Tb, Dy, or Er. researchhub.com

In these structures, the lanthanide centers are typically bridged by two alkoxide oxygen atoms from two different ligand molecules. The coordination environment around each lanthanide(III) ion is completed by a pyridyl nitrogen atom, an azomethine nitrogen atom, a phenolate (B1203915) oxygen atom from the ligand, and bidentate nitrate groups. researchhub.com X-ray crystallography of a dysprosium complex, for example, revealed a solid-state structure where the asymmetric unit consists of a Dy³⁺ ion, one doubly deprotonated ligand (L²⁻), a bidentate nitrate group, and a coordinated solvent molecule (DMF). researchhub.com Similarly, seven-coordinate neodymium and europium complexes with related triazenide ligands have been synthesized, exhibiting a distorted pentagonal bipyramid geometry. osti.gov

The bulky tert-butyl groups on the salicylaldehyde (B1680747) backbone enhance the solubility of the complexes in organic solvents and can influence the steric environment around the metal center, which in turn affects the coordination geometry and the photophysical properties of the complex.

Actinide Complexes: While the coordination chemistry of actinides with various ligands is a well-established field, specific examples involving Schiff bases of this compound are less prevalent in the literature compared to their lanthanide counterparts. Research on actinide complexes often involves ligands designed to accommodate the larger ionic radii and different electronic preferences of actinide ions like uranium and thorium. For example, studies have reported the synthesis of thorium(IV) and uranium(IV) complexes supported by sterically demanding triamidoamine ligands. uva.nl The principles of actinide coordination, however, suggest that ligands derived from this compound could form stable complexes with actinide ions, though this remains a less explored area of research.

Advanced Spectroscopic Characterization of Metal Complexes (e.g., elucidation of coordination geometry, bonding, dynamics)

A suite of advanced spectroscopic techniques is employed to elucidate the structure, bonding, and dynamic behavior of metal complexes derived from this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal ion. The formation of a Schiff base ligand is identified by the appearance of a characteristic stretching vibration for the imine (C=N) group. Upon complexation, this band, along with the phenolic C-O stretching band, typically shifts in frequency. This shift indicates the involvement of the imine nitrogen and the phenolic oxygen atoms in bonding to the metal center. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., La³⁺, Lu³⁺, Zn²⁺), ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the complex in solution. researchhub.com A comparison of the NMR spectra of the free ligand with that of the complex reveals changes in chemical shifts, providing insight into the coordination environment. The proton signals of the aromatic ring and the imine group are particularly sensitive to complexation. mdpi.comresearchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, helping to establish the conformation and geometry of the complex in solution. nih.gov For paramagnetic complexes, NMR spectra can be more complex due to signal broadening and large shifts, but these parameters can themselves provide information about the electronic structure of the metal center.

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the complexes. These spectra are typically dominated by intense bands in the UV region corresponding to π→π* and n→π* transitions within the ligand. researchhub.comresearchgate.net The appearance of new, lower-energy bands upon complexation is often attributed to ligand-to-metal charge transfer (LMCT) transitions. For transition metal complexes, the weaker d-d transition bands can sometimes be observed in the visible region, and their positions and intensities provide direct information about the coordination geometry (e.g., octahedral vs. tetrahedral) and the ligand field strength. jmchemsci.com

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and other techniques are used to confirm the molecular weight and composition of the synthesized complexes, providing evidence for the formation of mononuclear or polynuclear species. rsc.org

Spectroscopic Technique Observation Interpretation
Infrared (IR) Shift in ν(C=N) and ν(C-O) frequenciesCoordination of imine nitrogen and phenolic oxygen to the metal center.
¹H & ¹³C NMR Changes in chemical shifts of ligand protons/carbonsConfirmation of complex formation in diamagnetic species; provides structural information.
UV-Visible Ligand-based π→π, n→π transitions; LMCT bandsCharacterizes electronic structure; helps determine coordination geometry.
Mass Spectrometry Molecular ion peak corresponding to the complexConfirms the mass and composition of the new chemical entity.

Electronic, Magnetic, and Photophysical Properties of Metal Complexes

The incorporation of metal ions into ligands derived from this compound gives rise to a range of interesting electronic, magnetic, and photophysical properties.

Electronic Properties: Molar conductivity measurements are a simple yet effective method to determine the electrolytic nature of the complexes in solution. For example, lanthanide complexes with the formula [NEt₃]₂[Ln₂(L)₂(NO₃)₄] exhibit molar conductivity values consistent with a 2:1 electrolyte, indicating that the two triethylammonium (B8662869) cations dissociate from the anionic dinuclear complex in solution. researchhub.com This helps in formulating the correct structure of the complex.

Magnetic Properties: The magnetic properties of the complexes depend on the choice of the central metal ion. Complexes with metal ions having a closed-shell configuration (e.g., La³⁺, Zn²⁺) are diamagnetic. In contrast, complexes with transition metals or lanthanides containing unpaired electrons are paramagnetic. Magnetic susceptibility measurements, often conducted over a range of temperatures, provide the effective magnetic moment (μ_eff) of the complex. researchgate.net This experimental value can be compared to the theoretical spin-only value, calculated using the number of unpaired electrons, to infer the spin state and coordination geometry of the metal ion. libretexts.org For instance, magnetic moment values of 4.91-5.16 B.M. have been used to suggest an octahedral geometry for certain M(III) complexes. researchgate.net

Photophysical Properties: Lanthanide complexes derived from this compound and its Schiff base derivatives are particularly noted for their luminescence properties. jocpr.com These complexes often exhibit strong emission due to an efficient energy transfer process known as the "antenna effect." In this mechanism, the organic ligand, which has a large absorption cross-section, absorbs UV light and transfers the excitation energy to the central lanthanide ion. The excited lanthanide ion then de-excites by emitting light at its own characteristic, sharp, and well-defined wavelengths. uva.nlrsc.org

Terbium(III) complexes typically show characteristic green luminescence, with emission peaks corresponding to the ⁵D₄ → ⁷Fⱼ transitions. jocpr.comrsc.org

Europium(III) complexes are known for their bright red emission, arising from ⁵D₀ → ⁷Fⱼ transitions. jocpr.com

Samarium(III) complexes can exhibit pinkish-orange luminescence. rsc.org

The efficiency of this process is quantified by the photoluminescence quantum yield (QY), which can be remarkably high for well-designed complexes. rsc.org The luminescence lifetime (τ) is another important parameter that provides information about the immediate coordination environment of the lanthanide ion, as it is sensitive to quenching by solvent molecules like water. nih.gov

Property Measurement Technique Information Gained
Molar Conductivity ConductometryElectrolytic vs. non-electrolytic nature of the complex.
Magnetic Moment (μ_eff) Magnetic Susceptibility (e.g., SQUID)Number of unpaired electrons, spin state, coordination geometry.
Luminescence Fluorimetry/PhosphorimetryCharacteristic emission wavelengths, energy transfer efficiency.
Quantum Yield (QY) Integrating Sphere/Comparative MethodsEfficiency of the light emission process.
Luminescence Lifetime (τ) Time-Resolved SpectroscopyDynamics of the excited state; information on the coordination sphere.

Supramolecular Assembly and Metallosupramolecular Architectures

The predictable and highly directional nature of metal-ligand coordination bonds makes complexes of this compound derivatives excellent building blocks for the construction of complex, ordered supramolecular structures. nih.gov This "bottom-up" approach, known as coordination-driven self-assembly, allows for the spontaneous formation of large, well-defined architectures from simpler components.

Ligands designed with multiple binding sites (multivalent ligands) can bridge two or more metal centers, leading to the formation of discrete, finite ensembles. The final geometry of the metallosupramolecular architecture is dictated by the angles between the binding sites within the ligand and the preferred coordination geometry of the metal ion. By carefully designing these components, chemists can direct the self-assembly process to create specific shapes, such as:

Molecular Triangles and Squares: Using ligands with specific bend angles and metal ions that act as corners, it is possible to assemble closed structures like triangles and squares. nih.gov

Helicates: Ligands that can wrap around multiple metal centers can form helical structures.

Grids: The self-assembly of linear ligands with metal ions of octahedral geometry can result in the formation of two-dimensional [2x2] or larger grid-type architectures. nih.gov

A fascinating aspect of this field is self-sorting, where in a mixture of different ligands and metal ions, specific components selectively recognize each other to form a single, thermodynamically favored product with high fidelity. beilstein-journals.org This can occur through narcissistic self-recognition (formation of homoleptic complexes) or social self-sorting (selective formation of heteroleptic complexes). beilstein-journals.org This principle allows for the creation of highly complex structures from a dynamic library of components, where the final architecture emerges through a combination of reversible covalent bond formation (e.g., imine formation for Schiff bases) and reversible metal coordination. nih.gov The steric bulk of the tert-butyl group in the ligand can play a crucial role in directing these assembly processes, influencing the packing and stability of the final supramolecular structure.

Catalytic Applications of 2 Tert Butyl 3 Hydroxybenzaldehyde Derived Systems

Homogeneous Catalysis

In homogeneous catalysis, ligands derived from 2-tert-butyl-3-hydroxybenzaldehyde are instrumental in creating soluble metal complexes that catalyze reactions in the same phase as the reactants. The ability to tune the ligand's structure allows for fine control over the catalytic process.

Asymmetric Catalysis

The synthesis of chiral molecules with high enantiomeric purity is a significant challenge in modern chemistry. Schiff base ligands derived from this compound and its analogues are pivotal in the development of catalysts for asymmetric transformations.

Enantioselective Transformations: Chiral Schiff base-titanium alkoxide catalysts are prepared from this compound and are utilized in enantioselective synthetic processes. nih.govresearchgate.netresearchgate.netnih.gov The steric bulk of the tert-butyl group can influence the chiral environment around the metal center, leading to improved enantioselectivity in the products.

Copper-Catalyzed Additions: While direct examples using this compound are not extensively documented, the closely related 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) is used to synthesize chiral Schiff base ligands for the enantioselective copper-catalyzed addition of phenylacetylene (B144264) to imines. rsc.org These reactions are crucial for the synthesis of chiral propargylamines. The principles of ligand design for these reactions, involving the creation of a well-defined chiral pocket around the copper center, are applicable to derivatives of this compound. Research in this area has shown that copper-catalyzed asymmetric conjugate additions of trialkylaluminium reagents to enones can construct chiral quaternary centers with high enantiomeric excess (up to 98% ee). nih.gov

Diethyl Zinc Additions: The enantioselective addition of diethylzinc (B1219324) to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. Chiral oxazolidine (B1195125) ligands derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde have been successfully employed for this purpose. rsc.org Furthermore, chiral diamine ligands, when modified with titanium tetra-tert-butoxide, have shown high catalytic activity in the asymmetric addition of diethylzinc to benzaldehyde (B42025), achieving high yields and enantioselectivities (up to 93% ee). yu.edu.jo The development of novel chiral tert-amino alcohols as ligands has also led to excellent enantioselectivities (up to 100% ee) in the ethylation of aldehydes with diethylzinc. iaea.org Carbohydrate-based chiral ligands have also demonstrated high efficiency, with some systems achieving up to 96% enantiomeric excess. mdpi.com

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes using Various Chiral Ligand Systems

Chiral Ligand Type Catalyst System Substrate Enantiomeric Excess (ee) Reference
Chiral Diamine Ti-diamine complex Benzaldehyde up to 93% yu.edu.jo
Chiral tert-Amino Alcohols Amino alcohol ligand Various aldehydes up to 100% iaea.org
Carbohydrate-based Ligands Titanium tetraisopropoxide Aromatic/Aliphatic aldehydes up to 96% mdpi.com
Chiral Oxazolidine Ligand derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde Aldehydes Not specified rsc.org

Oxidation Reactions

Catalytic oxidation reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups. Derivatives of this compound have been explored as ligands in catalysts for such transformations.

Olefin Epoxidation: Schiff base complexes of transition metals are known to catalyze the epoxidation of olefins. For instance, polymer-supported copper(II) Schiff base complexes have been used as catalysts for olefin epoxidation with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net While not exclusively derived from this compound, these systems demonstrate the potential of this class of ligands. The related compound, 3,5-di-tert-butylsalicylaldehyde, is a key component in the synthesis of Jacobsen's catalyst, a manganese-salen complex renowned for its high enantioselectivity in the epoxidation of unfunctionalized olefins. The mechanism of such reactions often involves the formation of a high-valent metal-oxo species that transfers an oxygen atom to the olefin.

Table 2: Catalytic Olefin Epoxidation

Catalyst System Oxidant Substrate Key Features Reference
Polymer-supported Cu(II) Schiff base complex TBHP Olefins Heterogeneous, recyclable catalyst researchgate.net
Jacobsen's catalyst (Mn-salen complex) NaOCl Unfunctionalized olefins High enantioselectivity
Cr(III) Schiff base complex in LDH TBHP Ethylbenzene Selective oxidation to acetophenone researchgate.net

Reduction Reactions

Catalytic reduction reactions, such as the hydrogenation of unsaturated compounds, are of great industrial importance. While specific applications of this compound derivatives in this area are not widely reported, the general principles of ligand design for reduction catalysts can be applied. For example, multifunctional molybdenum-sulfur complexes have been shown to be effective for the catalytic hydrogenation of various aromatic and aliphatic alkenes at ambient temperature. nih.gov The reductive Heck reaction, a palladium-catalyzed process, allows for the formation of a C-H bond by intercepting an alkylpalladium(II) intermediate with a hydride source. nih.gov

Polymerization Catalysis

Schiff base complexes have been investigated as catalysts for various polymerization reactions. epa.gov They have shown activity in ring-opening polymerization (ROP) processes. epa.gov For instance, the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer, can be catalyzed by metal-free systems and organocatalysts, including nucleophilic catalysts like N-heterocyclic carbenes. academie-sciences.fr Amphiphilic block-copolymers synthesized via ring-opening metathesis polymerization (ROMP) have been used to create polymer-bound copper catalysts for click-chemistry and hydrosilylation reactions. nih.gov Although direct use of this compound derivatives is not detailed, their ability to form stable metal complexes suggests potential in this field.

C-C and C-X (X=heteroatom) Bond-Forming Reactions

The formation of carbon-carbon and carbon-heteroatom bonds is at the core of organic synthesis. Ligands derived from this compound have potential applications in important cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for synthesizing biaryls. While phosphine (B1218219) ligands are common, N-heterocyclic carbene (NHC) ligands are gaining prominence. nih.gov The synthesis of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde provides a precursor that can participate in Suzuki-Miyaura reactions, potentially leading to the formation of novel polymers and complex organic molecules. nih.gov

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. youtube.com Palladium catalysts with bulky trialkylphosphine ligands, such as P(t-Bu)3, are effective for this transformation, even with less reactive aryl chlorides. nih.gov The design of ligands that stabilize the palladium catalyst and promote the desired reactivity is crucial, and Schiff base ligands derived from this compound could offer an alternative ligand scaffold.

C-S Bond Formation: Supported copper(II)-Schiff base complexes have been developed as highly active and recyclable heterogeneous catalysts for the one-pot, multi-component synthesis of a wide range of thioethers from benzyl (B1604629) halides, aryl halides, and thiourea. nih.gov This demonstrates the utility of Schiff base ligands in facilitating C-S bond formation.

Table 3: C-C and C-X Bond-Forming Reactions

Reaction Catalyst System Key Features Potential Role of this compound derivative Reference
Suzuki-Miyaura Coupling Pd-NHC complexes Formation of biaryls As a precursor to a reactant (e.g., 5-bromo derivative) or as a ligand nih.govnih.gov
Heck Reaction Pd/P(t-Bu)3 Coupling of aryl halides and alkenes As a scaffold for alternative ligands nih.gov
C-S Bond Formation Supported Cu(II)-Schiff base One-pot synthesis of thioethers As a ligand for the copper catalyst nih.gov

Heterogeneous Catalysis and Supported Catalysts

To overcome challenges with catalyst separation and recycling associated with homogeneous catalysis, derivatives of this compound are immobilized on solid supports. This creates heterogeneous catalysts that are easily recovered from the reaction mixture.

Mesoporous silica (B1680970) materials, such as SBA-15, are excellent supports due to their high surface area, ordered pore structure, and thermal stability. nih.govrsc.org These materials can be functionalized with organic groups, including those that can bind to metal complexes. For instance, palladium(II) salen-functionalized mesoporous silica has been synthesized and characterized for potential catalytic applications. researchgate.net The immobilization of Schiff base complexes on such supports can lead to robust and reusable catalysts.

Examples of heterogeneous catalysts derived from related systems include:

Polymer-supported copper(II) Schiff base complexes for olefin epoxidation. researchgate.net

Cr(III) Schiff base complexes intercalated in layered double hydroxides (LDHs) for the selective oxidation of ethylbenzene. researchgate.net

Supported Cu(II)-Schiff base complexes for C-S bond formation. nih.gov

These examples highlight a clear trend towards the development of more sustainable catalytic processes by heterogenizing catalysts based on Schiff base ligands, a strategy that is directly applicable to derivatives of this compound.

Mechanistic Investigations of Catalytic Cycles and Turnover Frequencies

The mechanistic understanding of catalysts derived from this compound, particularly the widely studied Salen-type complexes, is crucial for optimizing their performance. These catalysts are often employed in asymmetric reactions, where the intricate details of the catalytic cycle dictate the stereochemical outcome.

Research into chiral Cu(II) and Ni(II) Salen complexes derived from substituted salicylaldehydes has shed light on their catalytic action in reactions such as the asymmetric α-alkylation of amino acids. mdpi.com A proposed mechanistic hypothesis for these reactions suggests the involvement of two catalyst units forming ionically-bound dimeric binuclear particles in the transition state. mdpi.com This model highlights the cooperative effect of the metal centers in activating the substrate and controlling the approach of the electrophile.

The catalytic cycle, while not fully elucidated for all systems, is believed to involve the coordination of the substrate to the metal center of the catalyst. The steric and electronic environment created by the ligands, including the tert-butyl group, plays a pivotal role in this coordination and subsequent transformations. For instance, in the case of iron(III) Salen-catalyzed acceptorless dehydrogenation of alcohols, investigations have pointed towards the formation of heterogeneous small iron particles as the catalytically active species, rather than a homogeneous pathway. rsc.org

A critical aspect of evaluating catalyst performance is the turnover frequency (TOF), which quantifies the number of substrate molecules converted per catalyst molecule per unit time. While specific TOF data for catalysts derived exclusively from this compound is not extensively reported in the literature, the principles of catalyst design discussed below aim to maximize this and other performance metrics. The efficiency of these catalytic systems is often discussed in terms of chemical yield and enantiomeric excess, which are influenced by the factors outlined in the catalyst design principles.

Catalyst Design Principles Incorporating Steric and Electronic Effects from the tert-Butyl Group

The design of efficient and selective catalysts based on this compound hinges on the strategic exploitation of the steric and electronic effects imparted by the tert-butyl group. This substituent significantly influences the catalyst's properties, from its solubility to the stereochemical control it exerts in a reaction.

Steric Effects:

The most prominent feature of the tert-butyl group is its significant steric bulk. This bulkiness can be leveraged to create a well-defined chiral pocket around the active site of a catalyst, thereby enhancing enantioselectivity in asymmetric catalysis. By restricting the possible conformations of the substrate-catalyst complex, the tert-butyl group can favor one stereoisomeric transition state over the other.

However, excessive steric hindrance can also be detrimental. Studies on Cu(II) Salen complexes have shown that the introduction of bulky substituents at the 3 and 5 positions of the salicylaldehyde (B1680747) moiety can lead to a drastic decrease in both the chemical yield and the enantiomeric excess. mdpi.com This suggests a delicate balance is required; the steric bulk must be sufficient to induce selectivity but not so large as to impede substrate binding or catalysis.

The influence of steric effects can be complex and context-dependent. For example, research has shown that the presence of a spirocyclic ring adjacent to a tert-butyl group can surprisingly lead to the tert-butyl group preferring an axial position in a six-membered ring, a deviation from its usual equatorial preference. rsc.org This highlights the intricate interplay of steric interactions that can be harnessed in sophisticated catalyst design.

Electronic Effects:

The tert-butyl group is generally considered to be an electron-donating group through an inductive effect. This electronic contribution can modulate the electron density at the metal center of a catalyst, thereby influencing its reactivity. An increase in electron density on the metal can enhance its catalytic activity in certain oxidative addition or reductive elimination steps of a catalytic cycle.

The interplay of these steric and electronic effects is summarized in the table below:

FeatureInfluence on Catalyst DesignResearch Finding
Steric Bulk Creation of a chiral pocket to enhance enantioselectivity.Bulky substituents can lead to a decrease in yield and enantiomeric excess if they hinder substrate access. mdpi.com
Steric Hindrance Can restrict conformational flexibility of the catalyst-substrate complex.The conformational preference of a tert-butyl group can be influenced by adjacent structural motifs. rsc.org
Electron-Donating Nature Modulates the electron density of the metal center, affecting reactivity.The tert-butyl group can raise the LUMO energy level through hyperconjugation. nih.gov

Theoretical and Computational Chemistry Studies of 2 Tert Butyl 3 Hydroxybenzaldehyde

Quantum Chemical Calculations of Molecular Geometry and Conformation

The steric bulk of the tert-butyl group, positioned ortho to the hydroxyl group and meta to the aldehyde, influences the molecule's precise bond angles and lengths. While the core aromatic structure remains planar, the tert-butyl group itself, with its sp³ hybridized central carbon, adopts a three-dimensional tetrahedral geometry. nih.gov For a related compound, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, X-ray crystallography has shown that all non-hydrogen atoms, excluding those of the methyl groups in the tert-butyl substituent, lie approximately in a common plane. researchgate.netnih.gov This planarity is a key determinant of the molecule's chemical reactivity and its ability to coordinate with metal ions.

Computational studies on similar hydroxybenzaldehydes, such as 3-hydroxybenzaldehyde, using ab initio methods like Hartree-Fock and DFT, have successfully reproduced experimentally observed distortions in the benzene (B151609) ring geometry caused by the substituents. researchgate.net These calculations also show that in the crystalline state, intermolecular interactions can lead to deviations from the ideal symmetry observed in the gas phase. researchgate.net For instance, the aldehyde and hydroxyl groups may twist slightly with respect to the aromatic ring due to intermolecular hydrogen bonding. researchgate.net

Table: Selected Bond Lengths and Angles for a Substituted Hydroxybenzaldehyde Derivative (3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde)

ParameterExperimental Value (Å or °)
C1–C61.400 (6)
C1–C21.401 (7)
C2–O21.350 (5)
C1–C7 (C=O)1.465 (7)
O2–H2A···O1Stabilizing Intramolecular H-bond
C6–C1–C2118.9 (4)
O2–C2–C1120.9 (4)
O1–C7–C1123.6 (5)

Data sourced from crystallographic studies on 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, a structurally related compound. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of 2-tert-butyl-3-hydroxybenzaldehyde is characterized by a delocalized π-system across the benzene ring and the aldehyde group, with significant influence from the electron-donating hydroxyl and tert-butyl substituents. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The HOMO is typically localized on the electron-rich aromatic ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally centered on the electron-withdrawing aldehyde group, making it susceptible to nucleophilic attack.

Theoretical calculations, such as those using the semi-empirical PM6 method, can be employed to determine the energies of these molecular orbitals and visualize their distribution. scispace.com For instance, in a study of a related compound, N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, the HOMO was found to be concentrated on the phenyl ring and the hydroxyl group, while the LUMO was distributed over the entire molecule. scispace.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. In this compound, the oxygen atoms of the hydroxyl and aldehyde groups are expected to carry significant negative partial charges due to their high electronegativity. The hydrogen atom of the hydroxyl group will have a partial positive charge, facilitating the intramolecular hydrogen bond. The carbon atom of the carbonyl group will also have a partial positive charge, making it an electrophilic center.

Reaction Mechanism Elucidation via Density Functional Theory (DFT) (e.g., transition state analysis, reaction pathways)

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanisms of reactions involving substituted phenols and benzaldehydes. While specific DFT studies on the reaction mechanisms of this compound are not widely available, research on analogous systems, such as the Kolbe-Schmitt reaction of di-tert-butylphenols, provides valuable insights. researchgate.netresearchgate.net

In the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, DFT calculations at the M06-2X/Def2-SVP/SMD level of theory have been used to map out the reaction pathways for both the main and side products. researchgate.netresearchgate.net These studies involve locating the transition states and intermediates along the reaction coordinate and calculating their corresponding Gibbs free energies. researchgate.net This allows for the determination of activation energy barriers, which helps in identifying the kinetically and thermodynamically favored products. researchgate.netresearchgate.net

For example, in the reaction of potassium 2,4-di-tert-butylphenoxide with CO₂, the initial step is the formation of a complex, followed by the electrophilic addition of CO₂ to the benzene ring via a transition state. researchgate.net The calculated Gibbs free energy barrier for this step provides a quantitative measure of the reaction's feasibility. researchgate.net Similar computational approaches could be applied to understand the reactions of this compound, such as its condensation with amines to form Schiff bases or its oxidation to the corresponding carboxylic acid. By modeling these reaction pathways, DFT can help in optimizing reaction conditions and predicting the formation of specific products.

Spectroscopic Property Prediction and Interpretation

Theoretical calculations are frequently used to predict and interpret the spectroscopic properties of molecules, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. For hydroxybenzaldehyde derivatives, DFT and Hartree-Fock methods have been successfully employed to calculate harmonic vibrational frequencies. researchgate.net These calculated frequencies, when appropriately scaled, show good agreement with experimental data obtained from FT-IR and Raman spectroscopy. researchgate.net

Normal mode analysis, derived from these calculations, allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net For instance, the characteristic C=O stretching vibration of the aldehyde group and the broad O-H stretching band, indicative of hydrogen bonding, can be accurately predicted. researchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help in understanding the origin of the absorption bands observed in the UV-Vis spectrum. nih.gov For this compound, the π → π* and n → π* transitions associated with the aromatic system and the carbonyl group, respectively, are expected to be the dominant features in its electronic spectrum.

Furthermore, NMR chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net By comparing the calculated chemical shifts with experimental data, the accuracy of the computed molecular structure can be validated. epstem.net

Table: Predicted Spectroscopic Data for a Related Hydroxybenzaldehyde

Spectroscopic FeaturePredicted ValueExperimental Observation
C=O Stretch (IR)~1727 cm⁻¹~1670 cm⁻¹
C-H Aldehyde Stretch (IR)~2798 cm⁻¹~2751 cm⁻¹
O-H Stretch (IR)Broad band due to H-bondingBroad band near 3180 cm⁻¹

Data based on studies of 3-chloro-4-hydroxybenzaldehyde. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the behavior of this compound in the solution phase and to characterize its intermolecular interactions. While specific MD studies on this compound are not readily found in the literature, the methodology is well-suited to explore various aspects of its behavior.

MD simulations can model the explicit interactions between the solute molecule and the solvent molecules, providing insights into solvation effects. For example, simulations could reveal the preferred orientation of solvent molecules around the hydroxyl and aldehyde groups, highlighting the role of hydrogen bonding with protic solvents. The dynamics of the intramolecular hydrogen bond in different solvent environments could also be investigated, determining its strength and persistence over time.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound in solution. By simulating a system with multiple solute molecules, one can observe the formation of dimers or larger clusters and analyze the intermolecular forces that drive this aggregation. These forces would likely include hydrogen bonding between the hydroxyl and aldehyde groups of different molecules, as well as van der Waals interactions involving the aromatic rings and tert-butyl groups. Understanding these interactions is crucial for predicting solubility and crystallization behavior.

Ligand Field Theory and Computational Studies of Metal Complexes

This compound is a precursor to a wide range of Schiff base ligands, which are renowned for their ability to form stable complexes with various metal ions. Ligand field theory (LFT) and computational methods are essential for understanding the electronic structure and properties of these metal complexes.

LFT provides a framework for describing the splitting of the d-orbitals of the metal ion under the influence of the electric field created by the ligands. The geometry of the coordination sphere, which is dictated by the structure of the Schiff base ligand, determines the pattern of d-orbital splitting. This, in turn, influences the complex's magnetic properties, electronic spectra, and reactivity. For instance, in an octahedral complex, the d-orbitals split into t₂g and eg sets, and the energy difference between them (Δo) is a key parameter that can be related to the ligand field strength. msu.edu

Computational methods, particularly DFT, are extensively used to model the geometry and electronic structure of these metal complexes. msu.edu These calculations can predict bond lengths and angles in the coordination sphere, providing insights that are often in good agreement with experimental data from X-ray crystallography. Furthermore, DFT can be used to calculate the energies of the d-orbitals and to analyze the nature of the metal-ligand bonds. This allows for a detailed understanding of the covalent and electrostatic contributions to the bonding and helps in interpreting the electronic spectra of the complexes. For example, in a study of an Fe(II) complex with a polypyridyl ligand, DFT calculations were used to assess the ligand field strength and its impact on the relative energies of the metal-centered excited states. msu.edu

Conclusion and Future Research Directions

Synthesis of 2-Tert-butyl-3-hydroxybenzaldehyde: Current State and Future Outlook

The synthesis of this compound is well-established, with the most common method being the formylation of 2-tert-butylphenol (B146161). A prevalent laboratory-scale procedure involves the reaction of 2-tert-butylphenol with magnesium chloride and paraformaldehyde in tetrahydrofuran (B95107) (THF), using triethylamine (B128534) as a base. chemicalbook.comchemicalbook.com This method is reported to produce the desired aldehyde in high yields, often around 90%. chemicalbook.com The reaction proceeds by heating the mixture to reflux for several hours. chemicalbook.com

Current State of Synthesis:

Primary Method: Formylation of 2-tert-butylphenol.

Reagents: Magnesium chloride, paraformaldehyde, triethylamine. chemicalbook.com

Conditions: Reflux in THF. chemicalbook.comchemicalbook.com

Efficiency: High yields (approx. 90%) are achievable. chemicalbook.com

Despite the effectiveness of current methods, future research could focus on developing more sustainable and efficient synthetic protocols. A key future outlook is the exploration of catalytic methods that avoid the use of stoichiometric reagents and harsh conditions. Investigating ortho-selective C-H formylation of 2-tert-butylphenol using transition-metal catalysts could provide a more atom-economical route. Furthermore, the development of continuous flow synthesis processes could offer advantages in terms of scalability, safety, and process control for industrial-scale production. Exploring biocatalytic or enzymatic approaches for the regioselective hydroxylation and formylation of tert-butylbenzene (B1681246) derivatives represents another innovative, albeit challenging, future direction.

Reactivity and Mechanistic Insights: Unexplored Avenues

The reactivity of this compound is dominated by the interplay of its three functional components: the aldehyde, the phenolic hydroxyl group, and the bulky tert-butyl group. The presence of an intramolecular hydrogen bond between the hydroxyl and aldehyde groups stabilizes the molecule and influences its reaction profile. researchgate.net Its most documented application is as a precursor in condensation reactions with amines to form Schiff base ligands. It also undergoes further electrophilic substitution on the aromatic ring, for instance, to produce derivatives like 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde. sigmaaldrich.com

While these fundamental reactions are understood, many areas of its reactivity remain unexplored. Future research could delve into:

Photochemical Transformations: Inspired by studies on related acyloxybenzaldehydes which can undergo photoinduced umpolung transformations, the photochemical reactivity of this compound and its derivatives is a promising and unexplored field. mdpi.com Such studies could lead to novel intramolecular cyclizations and the synthesis of complex heterocyclic systems.

Asymmetric Catalysis: The development of catalytic asymmetric transformations targeting the aldehyde group, such as enantioselective additions of nucleophiles, could yield valuable chiral building blocks for the pharmaceutical industry.

C-H Activation: Beyond the established electrophilic substitutions, exploring selective C-H activation at other positions of the benzaldehyde (B42025) ring could open pathways to new, uniquely functionalized derivatives that are otherwise difficult to access.

A deeper mechanistic understanding is crucial to guide these explorations. Detailed kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring of its reactions would provide invaluable insights into the transition states and intermediates involved, paving the way for more rational reaction design.

Expanding the Scope of Ligand Design and Coordination Chemistry

Currently, this compound serves as a foundational component for synthesizing bidentate Schiff base ligands, which are pivotal in coordination chemistry. sigmaaldrich.com The condensation with various diamines leads to the formation of tetradentate salen-type ligands. wikipedia.org The steric bulk of the tert-butyl group is a key feature, influencing the geometry and properties of the resulting metal complexes. researchgate.net

The future of ligand design based on this scaffold is rich with possibilities. Research can be directed toward creating more sophisticated and functional ligand architectures.

Polydentate and Macrocyclic Ligands: Expanding beyond simple Schiff bases to design more complex, polydentate ligands could lead to metal complexes with unique coordination geometries and enhanced stability. Incorporating the 2-tert-butyl-3-hydroxybenzylidene moiety into macrocyclic frameworks like cyclophanes or calixarenes could generate hosts for selective ion recognition or guest encapsulation.

Chiral Ligands: While related salicylaldehydes are used to create highly effective chiral ligands like those for the Jacobsen's catalyst, the systematic development of chiral ligands from this compound itself is an area ripe for exploration. wikipedia.org This could involve introducing chirality either in the amine backbone or by modifying the aldehyde scaffold itself.

Metal-Organic Frameworks (MOFs): The rigid structure and chelating ability of this aldehyde's derivatives could be exploited to design new linkers for the synthesis of MOFs. The steric hindrance from the tert-butyl group could be used to control the pore size and topology of these materials, making them suitable for applications in gas storage or separation.

Emerging Catalytic Applications and Design Principles

The primary catalytic relevance of this compound is indirect, through its use in preparing ligands for catalytic metal complexes. For example, it has been used in the synthesis of chiral Schiff base-titanium alkoxide catalysts. sigmaaldrich.com The broader family of substituted salicylaldehydes is critical in developing catalysts for important organic transformations, including asymmetric epoxidation. wikipedia.org

Future research should aim to design new catalysts based on this specific scaffold for a wider range of applications. Key design principles would involve leveraging the compound's unique electronic and steric properties.

New Catalytic Reactions: Complexes derived from this ligand could be screened for activity in emerging catalytic fields such as CO2 reduction, artificial photosynthesis, or dinitrogen activation. The specific steric environment created by the 3-tert-butyl group could engender unique selectivity.

Enhanced Catalyst Performance: A systematic study of how modifying the ligand backbone and the metal center affects catalytic performance (e.g., turnover frequency, stability, and selectivity) is needed. For instance, in reactions catalyzed by rhodium complexes, the choice of ligand is known to significantly impact conversion and regioselectivity, a principle that could be applied here. organic-chemistry.org

Biomimetic Catalysis: The chelating O,O-donor site resembles the active sites of some metalloenzymes. Designing complexes that mimic the function of these enzymes for selective oxidation or hydrolysis reactions is a compelling future direction.

Integration of Computational Approaches in Future Research

Currently, research on this compound and its derivatives has utilized computational tools primarily for structural elucidation through X-ray crystallography and for understanding molecular conformation. researchgate.netresearchgate.net Studies on related Schiff bases have also employed molecular docking and molecular dynamics (MD) simulations to investigate interactions with biological macromolecules. researchgate.net

A more profound and predictive integration of computational chemistry is a critical next step. Future research should leverage computational approaches to:

Predict Reactivity and Mechanisms: Employing Density Functional Theory (DFT) and other quantum chemical methods can help elucidate reaction mechanisms, predict the outcomes of unexplored reactions, and understand the role of the tert-butyl group in directing reactivity.

Rational Ligand and Catalyst Design: Computational screening of virtual libraries of ligands derived from this compound could accelerate the discovery of optimal catalysts for specific reactions. Calculations can predict the binding energies, geometries, and electronic properties of metal complexes, guiding experimental efforts toward the most promising candidates.

Simulate Material Properties: For potential applications in materials science, computational models can be used to predict the electronic, optical, and mechanical properties of polymers or MOFs incorporating this moiety, enabling the in-silico design of advanced materials.

Potential for New Material Discoveries and Advanced Applications

While related compounds like 3,5-bis(tert-butyl)-2-hydroxybenzaldehyde are noted for their use in creating advanced materials, the potential of this compound in this domain is largely untapped. apolloscientific.co.uk Its unique substitution pattern offers a platform for developing novel functional materials.

Future research should focus on harnessing its molecular structure to create materials with tailored properties.

Functional Polymers: The aldehyde can be used as a monomer or a functionalizing agent for polymers. Polymers incorporating this unit could exhibit enhanced thermal stability or specific optical properties. For example, derivatives like 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde could be used in polymerization reactions like Suzuki-Miyaura couplings to create conjugated polymers for organic electronics.

Molecular Switches and Sensors: The intramolecular hydrogen bond and the potential for Schiff base formation could be exploited to design chromogenic or fluorogenic chemosensors for specific metal ions or anions. The molecule's conformation could be switched by external stimuli (e.g., light, pH), making it a candidate for molecular switching applications.

Liquid Crystals: The rigid aromatic core combined with the bulky, non-polar tert-butyl group suggests that derivatives of this compound could be investigated for liquid crystalline properties. By attaching appropriate mesogenic units, it may be possible to create new classes of liquid crystals for display technologies.

Q & A

Q. What are the optimal synthetic routes for 2-tert-butyl-3-hydroxybenzaldehyde, and how can reaction conditions be systematically optimized?

To synthesize this compound, Friedel-Crafts alkylation is commonly employed using tert-butyl chloride and a hydroxybenzaldehyde precursor. Optimization involves varying catalysts (e.g., AlCl₃ or FeCl₃), solvent polarity (toluene vs. dichloromethane), and reaction temperature (80–120°C). Post-synthesis, purity can be verified via HPLC with UV detection at 280 nm . For structural confirmation, X-ray crystallography (as applied in related tert-butyl benzaldehydes) resolves steric effects of the tert-butyl group . Differential scanning calorimetry (DSC) can assess thermal stability and potential decomposition pathways during synthesis .

Q. How can researchers characterize the solubility and stability of this compound in various solvents?

Solubility profiles should be determined experimentally using shake-flask methods in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane). Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure are critical. For example, tert-butyl-substituted benzaldehydes exhibit reduced solubility in aqueous media due to hydrophobic substituents . Accelerated stability testing via HPLC or GC-MS can identify degradation products (e.g., oxidation to carboxylic acids) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • NMR : ¹H and ¹³C NMR can confirm the tert-butyl group (δ ~1.3 ppm for 9H) and aldehyde proton (δ ~10 ppm).
  • FT-IR : A strong absorption band at ~1680 cm⁻¹ confirms the aldehyde carbonyl group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 179.1) and fragmentation patterns .
    Cross-referencing with crystallographic data (e.g., bond angles and torsional strain from X-ray structures) enhances accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in nucleophilic addition reactions?

The tert-butyl group introduces significant steric hindrance, reducing reactivity at the ortho position. Comparative kinetic studies with non-substituted benzaldehydes can quantify this effect. For example, in aldol condensations, tert-butyl-substituted derivatives show slower reaction rates, which can be modeled computationally using density functional theory (DFT) to analyze transition-state geometries . Solvent effects (e.g., polar aprotic vs. protic) further modulate electronic contributions to reactivity .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting points) of this compound?

Discrepancies in melting points (e.g., 113°C vs. 59–61°C in related compounds) may arise from polymorphic forms or impurities. Researchers should:

  • Perform DSC to identify polymorph transitions.
  • Use recrystallization in different solvents (e.g., ethanol/water vs. hexane) to isolate pure forms.
  • Validate purity via elemental analysis and chromatographic methods (≥95% by HPLC) .

Q. How can researchers design HPLC/GC-MS methods to quantify trace impurities in this compound?

  • Column Selection : Use a C18 column (4.6 × 150 mm, 5 µm) for HPLC with a gradient of acetonitrile/water (0.1% formic acid).
  • Detection : UV at 280 nm for the aldehyde moiety; MS/MS for impurity identification.
  • Method Validation : Assess linearity (R² >0.99), LOD/LOQ (<0.1%), and recovery rates (90–110%) . For GC-MS, derivatization (e.g., silylation) improves volatility .

Q. What computational approaches predict the biological or material science applications of this compound?

  • Molecular Docking : Screen against enzyme targets (e.g., oxidoreductases) to assess potential bioactivity.
  • QSAR Modeling : Correlate substituent effects (e.g., logP, molar refractivity) with observed properties.
  • Crystal Engineering : Predict solid-state packing using software like Mercury (CCDC) to design materials with tailored porosity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.